molecular formula C15H13N3O2 B7472053 N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide

Katalognummer B7472053
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: YFPLIAHJXCETCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.

Wirkmechanismus

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways that are involved in learning and memory, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models of neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation and oxidative stress. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor in animal models of neurological and psychiatric disorders. However, one limitation of N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is the potential use of N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function and reduce inflammation in animal models of this disease. Another area of interest is the potential use of N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide as a treatment for schizophrenia, as it has been shown to improve cognitive function and reduce symptoms in animal models of this disorder. Additionally, future research could focus on developing new formulations of N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide with longer half-lives and improved pharmacokinetic properties.

Synthesemethoden

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-aminopyridine with 2-chloroacetyl chloride to form 2-(chloroacetyl)pyridine. This intermediate is then reacted with 2-aminobenzo[d]oxazole in the presence of a base to give N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation and oxidative stress in animal models of these diseases.

Eigenschaften

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-7-8-11(9-16-10)14(19)18(2)15-17-12-5-3-4-6-13(12)20-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPLIAHJXCETCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,6-dimethylpyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.